![molecular formula C14H20FN B1485701 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline CAS No. 2165655-59-2](/img/structure/B1485701.png)
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
Overview
Description
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline (EFCH) is an organic compound with a wide range of scientific applications. EFCH has been studied extensively in the fields of organic synthesis, biochemistry, and physiology, and is considered a valuable tool in laboratory experiments.
Scientific Research Applications
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has a wide range of scientific research applications. It has been studied extensively in the fields of organic synthesis, biochemistry, and physiology. In organic synthesis, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline can be used as a reagent in the synthesis of various compounds. In biochemistry, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline can be used to study the structure and function of proteins. In physiology, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline can be used to study the effects of drugs on the body. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline is also used in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline is not fully understood. However, it is believed that 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline acts as an inhibitor of enzymes involved in the metabolism of drugs. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline also inhibits the activity of other enzymes involved in drug metabolism, including cytochrome P450 reductase and cytochrome b5.
Biochemical and Physiological Effects
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to have a number of biochemical and physiological effects. In vitro, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has also been shown to inhibit the activity of other enzymes involved in drug metabolism, including cytochrome P450 reductase and cytochrome b5. In vivo, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to reduce the metabolism of certain drugs, leading to increased bioavailability and efficacy. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has several advantages for laboratory experiments. It is relatively easy to synthesize, has a wide range of scientific research applications, and is relatively inexpensive. Additionally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to inhibit the activity of important enzymes involved in drug metabolism, making it an ideal tool for studying the effects of drugs on the body.
However, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has some limitations. It is not water-soluble, making it difficult to work with in aqueous solutions. Additionally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to have some toxic effects, so it should be handled with care.
Future Directions
There are a number of potential future directions for 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline. One potential direction is to further investigate its mechanism of action and its effects on drug metabolism. Additionally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline could be used to study the effects of drugs on various diseases, such as cancer, diabetes, and heart disease. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline could also be used to develop new drugs or to improve existing drugs. Finally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline could be used to study the effects of environmental toxins on the body.
properties
IUPAC Name |
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h7-10,13-14,16H,2-6H2,1H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTFYVHAWJJQND-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CCCC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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